molecular formula C23H26N2O3S B12113557 1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine

1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine

Cat. No.: B12113557
M. Wt: 410.5 g/mol
InChI Key: VDMWXFPSNWVWDV-UHFFFAOYSA-N
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Description

1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a phenyl group, a propoxynaphthyl group, and a sulfonyl group attached to a piperazine ring

Preparation Methods

. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-phenyl-4-(6-propoxynaphthalen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C23H26N2O3S/c1-2-16-28-22-10-8-20-18-23(11-9-19(20)17-22)29(26,27)25-14-12-24(13-15-25)21-6-4-3-5-7-21/h3-11,17-18H,2,12-16H2,1H3

InChI Key

VDMWXFPSNWVWDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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